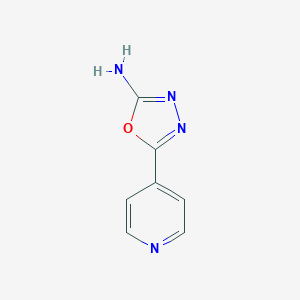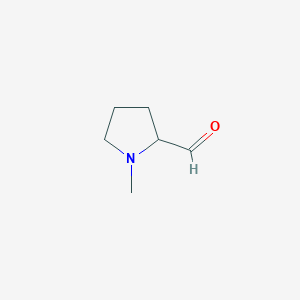
1-Methylpyrrolidine-2-carbaldehyde
Vue d'ensemble
Description
1-Methylpyrrolidine-2-carbaldehyde, also known as ®-1-methylpyrrolidine-2-carbaldehyde, is an organic compound with the molecular formula C6H11NO . It is a derivative of pyrrolidine, which is a cyclic secondary amine .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrolidine-2-carbaldehyde consists of a pyrrolidine ring substituted at the N1-position with a methyl group . The exact structure is not available in the retrieved sources.Applications De Recherche Scientifique
Supramolecular Chains of High Nuclearity
- Magnetic Behavior : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand, has been used in coordination with paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's utility in magnetic applications (Giannopoulos et al., 2014).
Chemical Synthesis
- Synthetic Efficiency : In a modified Vilsmeier–Haack reaction, 1-vinylpyrrole-2-carbaldehydes have been synthesized efficiently from their vinyl derivatives, illustrating the compound's role in facilitating chemical reactions (Mikhaleva et al., 2006).
Brain Transport Mechanisms
- Drug Delivery : The dihydropyridine prodrug form of 1-Methylpyridine-2-carbaldehyde oxime can efficiently cross the blood-brain barrier. This showcases the potential for drug delivery applications, particularly for transporting organic ions across the brain barrier (Bodor et al., 1978).
Catalysis in Oxidation Reactions
- Catalytic Properties : N-Methylpyrrolidin-2-one hydrotribromide, a derivative, has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, highlighting its efficiency in chemical transformations (Joseph et al., 2007).
Molecular Structure Analysis
- Structural Studies : Investigations into the conformers of compounds like Methyl pyrrole-2-carboxylate and N-methylpyrrole-2-carbaldehyde have provided insights into their molecular structures and stability, which is crucial for understanding their reactivity and applications (Dubis & Grabowski, 2003).
Safety And Hazards
Orientations Futures
The pyrrolidine ring, a key component of 1-Methylpyrrolidine-2-carbaldehyde, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in its potential use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-methylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKIXBCQILKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567674 | |
| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carbaldehyde | |
CAS RN |
13493-88-4 | |
| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
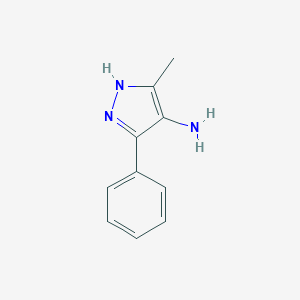


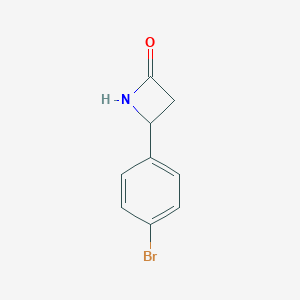
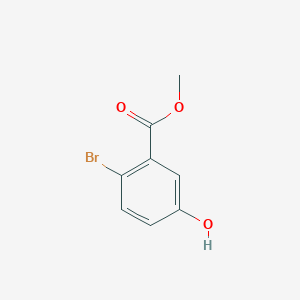
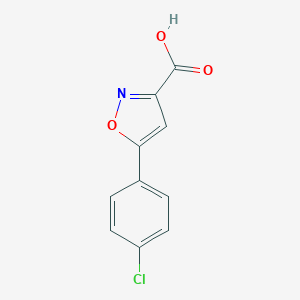
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
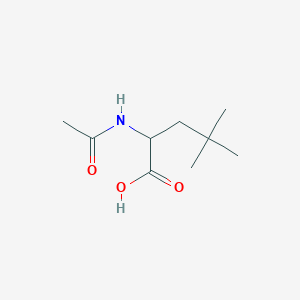
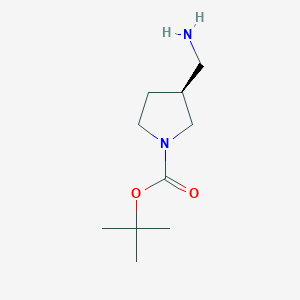
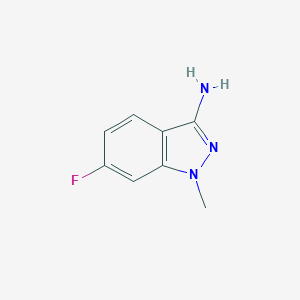
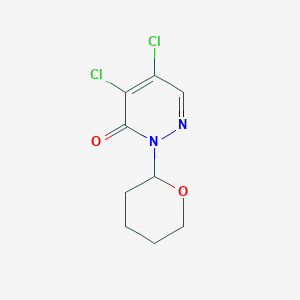
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
